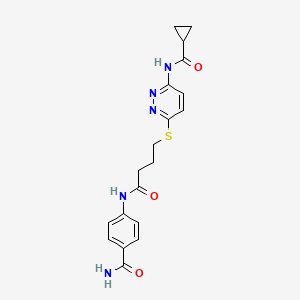

4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The compound contains one pyridazin-3-amine moiety, p-aminobenzoic acid (PABA) part, and one acrylamide group. All these groups are assembled through an amide linkage . The molecular fragments (benzamide, acrylamide, and pyridazine) are almost coplanar to each other in all the obtained conformers which may be due to the resonance stabilization .

Chemical Reactions Analysis

The compound has been found to interact with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role . The pyridazine ring interacts with Q190 by conventional means .

Wissenschaftliche Forschungsanwendungen

TYK2 Inhibition

- TYK2 is associated with cytokine signaling, particularly the IL-12 pathway. By inhibiting TYK2 , GDC-046 modulates immune responses and may have implications in autoimmune diseases, inflammation, and cancer immunotherapy .

JAK1 Inhibition

- JAK1 is involved in various cytokine-mediated signaling pathways, including those related to interleukins (such as IL-6 ). Inhibiting JAK1 could impact immune responses and inflammatory processes .

JAK2 Inhibition

- JAK2 is essential for erythropoietin (EPO) signaling, which regulates red blood cell production. Inhibition of JAK2 may have implications in hematopoiesis and related disorders .

JAK3 Inhibition

- JAK3 is crucial for cytokine signaling, especially in lymphocytes. Inhibiting it could impact immune responses and may be relevant in autoimmune diseases and transplantation .

Anti-Tubercular Activity

Wirkmechanismus

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with various targets leading to a broad spectrum of activities .

Biochemical Pathways

Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely affect multiple biochemical pathways .

Result of Action

It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities .

Eigenschaften

IUPAC Name |

4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFAJDCDXYCQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)

![4-Ethyl-5-fluoro-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2533476.png)

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)

![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)

![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)